Methyl 3-[benzyl-[(1-methylsulfanylcyclobutyl)methyl]amino]propanoate
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Overview
Description
Methyl 3-[benzyl-[(1-methylsulfanylcyclobutyl)methyl]amino]propanoate is an organic compound with a complex structure, featuring a benzyl group, a cyclobutyl ring with a methylsulfanyl substituent, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[benzyl-[(1-methylsulfanylcyclobutyl)methyl]amino]propanoate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving a suitable precursor.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a methylthiol reagent reacts with the cyclobutyl ring.
Benzylation: The benzyl group is added through a benzylation reaction, typically using benzyl chloride and a base.
Formation of the Propanoate Ester: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[benzyl-[(1-methylsulfanylcyclobutyl)methyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Methyl 3-[benzyl-[(1-methylsulfanylcyclobutyl)methyl]amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[benzyl-[(1-methylsulfanylcyclobutyl)methyl]amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in redox reactions, while the benzyl and cyclobutyl groups can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[benzylamino]propanoate: Lacks the cyclobutyl and methylsulfanyl groups, making it less complex.
Methyl 3-[cyclobutylamino]propanoate: Lacks the benzyl and methylsulfanyl groups, affecting its reactivity and applications.
Methyl 3-[methylsulfanylpropanoate]: Lacks the benzyl and cyclobutyl groups, resulting in different chemical properties.
Uniqueness
Methyl 3-[benzyl-[(1-methylsulfanylcyclobutyl)methyl]amino]propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyclobutyl ring and the methylsulfanyl group makes it particularly interesting for studying redox reactions and interactions with biological targets.
Properties
IUPAC Name |
methyl 3-[benzyl-[(1-methylsulfanylcyclobutyl)methyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c1-20-16(19)9-12-18(13-15-7-4-3-5-8-15)14-17(21-2)10-6-11-17/h3-5,7-8H,6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNHEHHZAGLKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CC1=CC=CC=C1)CC2(CCC2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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